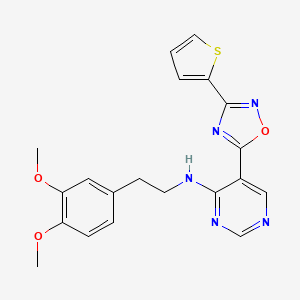

N-(3,4-dimethoxyphenethyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O3S/c1-26-15-6-5-13(10-16(15)27-2)7-8-22-18-14(11-21-12-23-18)20-24-19(25-28-20)17-4-3-9-29-17/h3-6,9-12H,7-8H2,1-2H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKLWPFBKKPENI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC2=NC=NC=C2C3=NC(=NO3)C4=CC=CS4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxyphenethyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound that integrates multiple pharmacophores known for their diverse biological activities. This article focuses on its biological activity, particularly its anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a thiophene ring and an oxadiazole moiety, which are known to enhance biological activity. The presence of methoxy groups on the phenethyl side chain may also contribute to its pharmacological profile.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant anticancer properties. A study highlighted that derivatives with electron-donating groups at the para position showed increased activity against the MCF-7 breast cancer cell line due to enhanced interactions with cellular targets . The structure–activity relationship (SAR) suggests that modifications in substitution patterns can lead to improved efficacy in inhibiting cancer cell proliferation.

| Compound | Activity Against MCF-7 | Mechanism |

|---|---|---|

| D-16 | High | Induces apoptosis |

| D-4 | Moderate | Cell cycle arrest |

Antimicrobial Activity

The compound's oxadiazole and thiophene components are associated with broad-spectrum antimicrobial activity. Studies have shown that similar compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating MIC values comparable to standard antibiotics .

| Microorganism | MIC (µg/mL) | Comparison Drug |

|---|---|---|

| Staphylococcus aureus | 8 | Gentamicin |

| Escherichia coli | 16 | Ciprofloxacin |

Antioxidant Activity

The antioxidant potential of this compound is supported by theoretical studies indicating that electron-donating substituents enhance its ability to scavenge free radicals. The Density Functional Theory (DFT) calculations revealed favorable bond dissociation enthalpies (BDE), suggesting effective mechanisms for antioxidant action .

Case Study 1: Anticancer Evaluation

A recent study synthesized a series of oxadiazole derivatives, including our compound of interest. These derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated a dose-dependent response with significant inhibition of cell growth at higher concentrations, affirming the potential of 1,3,4-oxadiazole derivatives in cancer therapy.

Case Study 2: Antimicrobial Screening

In another investigation, the synthesized compound was subjected to antimicrobial susceptibility testing against a panel of bacterial strains. The findings demonstrated potent activity against resistant strains, highlighting its therapeutic potential in treating infections caused by multidrug-resistant bacteria.

Scientific Research Applications

Medicinal Chemistry

The compound is part of a class of 1,3,4-oxadiazoles known for their significant pharmacological properties. Research indicates that derivatives of oxadiazoles exhibit various biological activities, including:

- Antioxidant Activity : Studies have shown that compounds containing the oxadiazole moiety can act as effective antioxidants. For instance, a series of 1,2,4-triazole derivatives were synthesized and evaluated for their antioxidant properties, showing promising results with certain derivatives exhibiting high antioxidant activity .

- Cholinesterase Inhibition : Compounds similar to N-(3,4-dimethoxyphenethyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in treating neurodegenerative diseases such as Alzheimer's disease. The presence of the oxadiazole ring enhances binding affinity to these enzymes .

Neuroprotective Properties

Research has indicated that compounds with the oxadiazole structure can provide neuroprotective effects. For example, derivatives designed to inhibit AChE and BChE not only block cholinesterase activity but also demonstrate potential in protecting neurons from oxidative stress and apoptosis . This dual action makes them candidates for further development in neurodegenerative disease therapies.

Anticancer Potential

Studies on related compounds have revealed antiproliferative effects against various cancer cell lines. The incorporation of thiophene and oxadiazole moieties has been linked to enhanced anticancer activity due to their ability to interfere with cellular signaling pathways involved in cancer progression . The specific compound may exhibit similar properties based on its structural analogs.

Synthesis and Characterization

The synthesis of this compound involves multiple steps that can be optimized for yield and purity. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and X-ray crystallography are essential for confirming the structure and purity of synthesized compounds .

Case Study 1: Antioxidant Activity Evaluation

In a study evaluating antioxidant properties, several synthesized derivatives were tested for their ability to scavenge free radicals. Compounds exhibiting the highest activity were identified as potential leads for developing new antioxidant agents .

Case Study 2: Cholinesterase Inhibition

A series of oxadiazole derivatives were synthesized and screened for AChE inhibition. The study found that specific substitutions on the oxadiazole ring significantly affected the inhibitory potency against AChE and BChE, suggesting a structure-activity relationship critical for drug design in treating Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Functional Comparison

Functional Insights

- Oxadiazole-Thiophene Motif: The 1,2,4-oxadiazole-thiophene group in the target compound is structurally analogous to the DNA-binding ligand in , which showed a binding energy of -6.58 kcal/mol .

- Pyrimidine vs. Quinoline Cores: MA2 () uses a quinoline core, which may enhance aromatic stacking in hydrophobic receptor pockets compared to pyrimidine. However, pyrimidine derivatives (e.g., ) exhibit broader antibacterial activity due to their smaller size and flexibility .

- Substituent Effects :

- The 3,4-dimethoxyphenethyl chain in the target compound likely improves solubility and CNS penetration relative to MA2’s chloro-fluorophenyl group .

- The trifluoromethylphenyl group in ’s compound increases metabolic stability via electron-withdrawing effects, whereas the target’s methoxy groups could enhance electron donation .

Research Implications

While the target compound’s exact biological data are unavailable, structural comparisons suggest:

Receptor Targeting : The oxadiazole-thiophene moiety may favor interactions with kinases or GPCRs, similar to MA2’s CB2 agonism .

Antimicrobial Potential: Pyrimidine derivatives with substituted amines () show antibacterial activity, indicating possible applications for the target compound .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis of structurally analogous pyrimidine-oxadiazole hybrids typically involves multi-step reactions. Key steps include:

- Cyclocondensation : Formation of the 1,2,4-oxadiazole ring via reaction between nitrile derivatives and hydroxylamine .

- Nucleophilic substitution : Attachment of the 3,4-dimethoxyphenethylamine moiety to the pyrimidine core under basic conditions (e.g., NaH in DMF) .

- Purification : Column chromatography or recrystallization from DMSO/water mixtures to isolate the final product .

Critical factors include temperature control (e.g., reflux at 90°C for cyclocondensation) and solvent selection (e.g., dichloromethane for nucleophilic substitution) to minimize side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- X-ray crystallography : Resolves 3D conformation, including dihedral angles between aromatic rings (e.g., pyrimidine and oxadiazole planes) . Intramolecular hydrogen bonds (e.g., N–H⋯N) stabilize the structure .

- NMR spectroscopy : H and C NMR confirm substituent positions, such as methoxy groups ( ppm) and thiophene protons ( ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What preliminary biological screening assays are recommended for this compound?

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

SAR analysis of analogous compounds reveals:

| Modification | Impact on Activity | Example |

|---|---|---|

| Oxadiazole substitution | Electron-withdrawing groups (e.g., Cl, CF) enhance antimicrobial potency | 3-(4-chlorophenyl)-oxadiazole |

| Pyrimidine substitution | Methyl or fluorine at position 6 improves metabolic stability | 6-methylpyrimidine |

| Phenethylamine chain | Methoxy groups (3,4-position) increase blood-brain barrier penetration | 3,4-dimethoxyphenethyl |

| Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like EGFR kinase . |

Q. What strategies resolve contradictions in biological data across studies?

- Dose-response validation : Replicate assays at varying concentrations (e.g., 0.1–100 µM) to confirm activity thresholds .

- Metabolic stability testing : Liver microsome assays identify rapid degradation (e.g., CYP450-mediated oxidation) that may explain false negatives .

- Crystallographic analysis : Confirm if polymorphic forms (e.g., differing hydrogen-bond networks) alter bioavailability .

Q. How can computational methods predict pharmacokinetic and toxicity profiles?

- ADMET prediction : Tools like SwissADME estimate logP (~3.2), aqueous solubility (<10 µM), and CYP450 interactions .

- Toxicity screening : ProTox-II predicts hepatotoxicity risk based on structural alerts (e.g., oxadiazole rings) .

- Molecular dynamics (MD) : Simulate binding stability to off-targets (e.g., hERG channels) to assess cardiotoxicity .

Q. What experimental designs validate target engagement in cellular models?

- Photoaffinity labeling : Incorporate a photo-crosslinker (e.g., benzophenone) to capture protein targets in live cells .

- Cellular thermal shift assay (CETSA) : Measure target protein stabilization after compound treatment to confirm binding .

- CRISPR knockouts : Delete putative targets (e.g., PI3K) to assess loss of compound efficacy .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50_{50}50 values across cell lines?

- Culture conditions : Variability in serum content (e.g., 5% vs. 10% FBS) affects compound solubility .

- Cell line heterogeneity : Genetic drift in HeLa subclones may alter drug transporter expression .

- Assay interference : Thiophene moieties can quench fluorescence in resazurin-based assays, leading to false highs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.